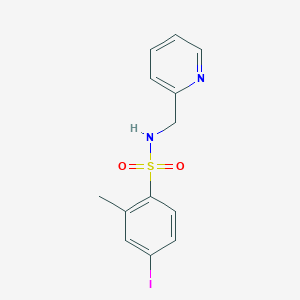

4-iodo-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

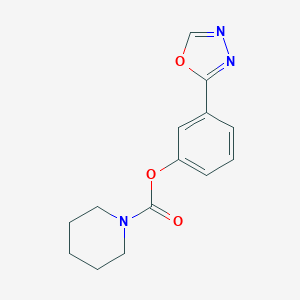

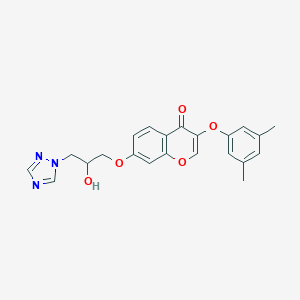

4-iodo-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C13H13IN2O2S . It has a molecular weight of 388.22 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with an iodo group at the 4-position, a methyl group at the 2-position, and a sulfonamide group at the 1-position . The sulfonamide group is further substituted with a pyridin-2-ylmethyl group .Physical And Chemical Properties Analysis

This compound is likely to have properties similar to other sulfonamides. It is expected to have a high boiling point and melting point due to the presence of the sulfonamide group .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

Research on compounds related to "4-iodo-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide" often focuses on their synthesis and structural characterization. For instance, Elangovan et al. (2021) synthesized a novel compound from pyridine-4-carboxaldehyde and sulfadiazine, which was characterized using FTIR, 1HNMR, and UV-Visible spectroscopy. The study also employed Density Functional Theory (DFT) for computational analysis and assessed antimicrobial activity via disk well diffusion method, underscoring the compound's potential in drug development and its interactions with microbial proteins (Elangovan, Sowrirajan, Manoj, & Kumar, 2021).

Antimicrobial Activity

The antimicrobial properties of related sulfonamides have been a significant area of research. Studies like the one conducted by Ijuomah et al. (2022) on N-pyridin-3-yl-benzenesulfonamide revealed its potent antimicrobial activity against various bacteria, including Staphylococcus aureus, Salmonella typhi, and Eschericha coli. This highlights the potential of such compounds in developing new antimicrobials (Ijuomah, Ike, & Obi, 2022).

Molecular Docking and Computational Studies

Computational studies and molecular docking are vital for understanding the interaction mechanisms of sulfonamides with biological targets. The research by Elangovan et al. used Auto-dock/Vina software for molecular docking studies to predict the interaction with proteins, offering insights into the compound's potential biological activities and aiding in the design of targeted therapeutics.

Photophysicochemical Properties

Investigations into the photophysicochemical properties of compounds with benzenesulfonamide derivatives, as conducted by Öncül et al. (2021), provide valuable information for applications in photodynamic therapy and photocatalysis. Their study on zinc(II) phthalocyanine with benzenesulfonamide substituents revealed its suitable photosensitizing abilities, emphasizing the importance of such compounds in medical and environmental applications (Öncül, Öztürk, & Pişkin, 2021).

Anticancer Activity

Sulfonamides, including those related to "this compound," have been evaluated for their anticancer activities. Ghorab et al. (2014) synthesized a series of N-(guanidinyl)benzenesulfonamides and assessed their activity against the human tumor breast cell line (MCF7), demonstrating the therapeutic potential of sulfonamide derivatives in cancer treatment (Ghorab, El-Gazzar, & Alsaid, 2014).

Safety and Hazards

Zukünftige Richtungen

The future directions for research on 4-iodo-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide could include elucidating its synthesis and chemical reactions, investigating its mechanism of action, and assessing its physical and chemical properties. Further studies could also explore its potential applications in various fields .

Eigenschaften

IUPAC Name |

4-iodo-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13IN2O2S/c1-10-8-11(14)5-6-13(10)19(17,18)16-9-12-4-2-3-7-15-12/h2-8,16H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOVCSMKEIIZLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)S(=O)(=O)NCC2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13IN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1,1-diphenylurea](/img/structure/B497320.png)

![N-[(3-iodophenyl)methyl]piperidine-1-sulfonamide](/img/structure/B497322.png)

![7-(2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B497329.png)

![7-(3-(1H-benzo[d]imidazol-1-yl)-2-hydroxypropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B497334.png)

![7-(2-hydroxy-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B497335.png)

![7-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]-4-methyl-2H-chromen-2-one](/img/structure/B497338.png)